5-(4-chlorophenyl)-1-(prop-2-en-1-yl)-1H-imidazole-2-thiol
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Overview
Description
5-(4-chlorophenyl)-1-(prop-2-en-1-yl)-1H-imidazole-2-thiol is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a prop-2-en-1-yl group, and a thiol group attached to an imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-(prop-2-en-1-yl)-1H-imidazole-2-thiol typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the imidazole ring with a 4-chlorophenyl group. This can be done using a Friedel-Crafts alkylation reaction.
Addition of the prop-2-en-1-yl group: This can be introduced through a nucleophilic substitution reaction.
Incorporation of the thiol group: The thiol group can be introduced by reacting the intermediate compound with thiourea under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-1-(prop-2-en-1-yl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can undergo reduction reactions to modify the imidazole ring or the chlorophenyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
5-(4-chlorophenyl)-1-(prop-2-en-1-yl)-1H-imidazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-(prop-2-en-1-yl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1H-imidazole-2-thiol: Lacks the prop-2-en-1-yl group.
5-(4-chlorophenyl)-1-(prop-2-en-1-yl)-1H-imidazole: Lacks the thiol group.
5-(4-bromophenyl)-1-(prop-2-en-1-yl)-1H-imidazole-2-thiol: Contains a bromophenyl group instead of a chlorophenyl group.
Uniqueness
5-(4-chlorophenyl)-1-(prop-2-en-1-yl)-1H-imidazole-2-thiol is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-(4-chlorophenyl)-3-prop-2-enyl-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2S/c1-2-7-15-11(8-14-12(15)16)9-3-5-10(13)6-4-9/h2-6,8H,1,7H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZDYGLPPSNPAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CNC1=S)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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